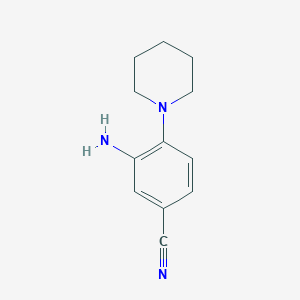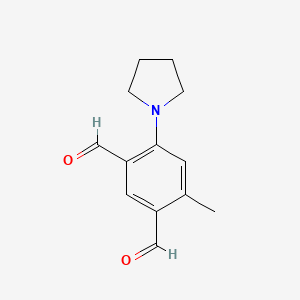![molecular formula C20H20N4O3S B2838411 2-(Furan-2-yl)-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 896293-60-0](/img/structure/B2838411.png)
2-(Furan-2-yl)-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the furan ring might be introduced using a Paal-Knorr synthesis, the thiazole ring might be formed using a Hantzsch thiazole synthesis, and the triazole ring might be formed using a click reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan, thiazole, and triazole rings would contribute to the rigidity of the molecule, while the morpholino and p-tolyl groups could potentially introduce some flexibility .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of multiple heteroatoms (oxygen, nitrogen, and sulfur) could make the compound reactive towards electrophiles. Additionally, the presence of the morpholino group could make the compound susceptible to reactions involving the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would all influence properties like solubility, melting point, boiling point, and stability .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research conducted by Başoğlu et al. (2013) involved the synthesis of azole derivatives, including 1,2,4-triazole compounds, which were subsequently converted into Mannich bases using secondary amines such as morpholine. These compounds, including variants synthesized from furan-2-carbohydrazide, were characterized and screened for their antimicrobial activities, demonstrating effectiveness against tested microorganisms (Başoğlu et al., 2013).
Synthesis and Characterization
Sun et al. (2021) detailed the synthesis, crystal structure, and vibrational properties of a compound synthesized from furan-2-ylmethyl and thiomorpholinomethyl groups, further analyzed using DFT studies. This research highlights the structural analysis and potential applications of similarly structured compounds in various scientific domains (Sun et al., 2021).
Heterocyclic Compound Synthesis
Abdelhamid et al. (2019) explored the synthesis of heterocyclic compounds with antimicrobial activity, starting from pyrazoline and utilizing hydrazonoyl halides as precursors. The synthesized compounds, including thiazole and thiadiazole derivatives, showed promising antimicrobial properties, underscoring the potential of these heterocycles in medicinal chemistry applications (Abdelhamid et al., 2019).
Electrochromic Properties
Akpinar et al. (2013) investigated thiazolo[5,4-d]thiazole-containing copolymers for their electrochemical and electrochromic properties. The study demonstrates the potential applications of such compounds in electrochromic devices, emphasizing the importance of structural variations on the optical and electronic properties of the materials (Akpinar et al., 2013).
Biological Activity
Compounds containing thiazolo and triazolo moieties have been synthesized and evaluated for various biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. These studies indicate the broad potential of such compounds in drug development and other scientific applications (Helal et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-5-[(4-methylphenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-4-6-14(7-5-13)16(23-8-11-26-12-9-23)17-19(25)24-20(28-17)21-18(22-24)15-3-2-10-27-15/h2-7,10,16,25H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDYQNPFGQDBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2838333.png)

![Methyl 3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-2-thiophenecarboxylate](/img/structure/B2838340.png)

![N-[[4-[4-(1,2,4-Oxadiazol-3-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2838343.png)
![1-[(2,5-Difluorophenyl)methyl]piperazine;dihydrochloride](/img/structure/B2838344.png)
![9-[Bromo(phenyl)methylene]-9H-fluorene](/img/structure/B2838345.png)

![4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2838347.png)

![[4,6-Dichloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol](/img/structure/B2838350.png)
![5-Phenyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2838351.png)